(1-methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone

PI3Kδ Kinase inhibition Fluorescence polarization

Reproducibility in PI3Kδ screening demands the exact N-methyl, meta-pyridinoyl chemotype; des-methyl or para-pyridyl analogs yield quantitatively different results. • Biochemical PI3Kδ IC50: 2.30 nM - ~8-fold advantage over des-methyl analog • Cellular pAKT IC50: 102 nM - ~4-fold advantage over 4-pyridyl regioisomer • Weak CYP3A4 TDI (IC50 = 10 µM) reduces attrition in kinase panels requiring downstream in vivo combination studies • In stock: 10 mg, 50 mg, 100 mg, bulk custom. Request quote for immediate dispatch.

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
Cat. No. B12177418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CN=CC=C4
InChIInChI=1S/C20H20N4O2/c1-22-17-7-3-2-5-15(17)13-18(22)20(26)24-11-9-23(10-12-24)19(25)16-6-4-8-21-14-16/h2-8,13-14H,9-12H2,1H3
InChIKeyFIELUFSPDNSXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone: Identity & Structural Classification


(1-Methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone (C₂₀H₂₀N₄O₂, MW 348.4 g/mol) is a fully synthetic, heterocyclic small molecule featuring an indole-2-carbonyl core coupled via an amide bridge to a piperazine ring that is N′-substituted with a pyridine-3-carbonyl group [1]. The compound belongs to the broader class of indole-piperazine derivatives, a family extensively explored for kinase inhibition, antiviral activity, and G‑protein-coupled receptor modulation [2]. Its structural hallmarks—specifically the N-methylated indole and the meta-positioned pyridinoyl substituent—distinguish it from the numerous positional isomers and des-methyl analogs commonly found in commercial screening collections .

Fully synthetic indole-2-carbonyl piperazine scaffold
N-methylindole and meta-pyridinoyl substituents define structural specificity
Distinguishable from positional isomers and des-methyl analogs in screening collections

(1-Methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone: Structural Determinants of Specificity


Within the indole-2-carbonyl-piperazine chemotype, even minor positional or substitutional changes can drastically alter target engagement, selectivity, and pharmacokinetic behavior. For instance, moving the pyridine-carbonyl attachment from the 3-position to the 2- or 4-position reshapes the electrostatic surface and hydrogen-bonding geometry recognized by ATP-binding pockets [1]. Likewise, the presence of the N-methyl group on the indole ring eliminates a hydrogen-bond donor, modulates lipophilicity, and can shift metabolic susceptibility relative to the des-methyl (1H-indole) analog [2]. These differences mean that data generated for closely related analogs—such as (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone or 1H-indol-2-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone—cannot be assumed transferable; each compound must be evaluated on its own merit, making procurement of the exact structure essential for reproducible screening campaigns.

Positional isomer sensitivity
Pyridine 2- or 4-carbonyl attachment reshapes electrostatic surface and hydrogen-bond geometry, altering target recognition profiles.
N-Methyl dependence
Removal of the indole N-methyl eliminates a hydrophobic contact and shifts lipophilicity/metabolic susceptibility relative to the des-methyl analog.

(1-Methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone: Quantitative Evidence vs. Closest Analogs


PI3Kδ Biochemical Inhibition: N-Methyl vs. Des-Methyl Indole

In a competitive fluorescence polarization assay measuring binding affinity to the PI3Kδ catalytic subunit, the target compound (1-methylindole derivative) demonstrated an IC₅₀ of 2.30 nM, representing a substantial potency advantage over the des-methyl analog (1H-indole), which showed an IC₅₀ of 18.5 nM under identical conditions [1]. This ~8-fold improvement is attributed to the N-methyl group enhancing hydrophobic complementarity within the affinity pocket.

PI3Kδ Biochemical Inhibition
Head-to-head
Target compound IC50 2.30 nM
Des-methyl analog IC50 18.5 nM
~8-fold difference
Reported biochemical target engagement context
Fluorescence polarization, recombinant PI3Kδ
PI3Kδ Kinase inhibition Fluorescence polarization

Cellular PI3Kδ Engagement: AKT Phosphorylation

In Ri-1 cells, the target compound inhibited PI3Kδ-dependent AKT phosphorylation at Ser473 with an IC₅₀ of 102 nM, whereas a regioisomer bearing a pyridin-4-ylcarbonyl substituent (instead of pyridin-3-ylcarbonyl) required 410 nM to achieve equivalent target modulation [1]. This cellular potency differential of ~4-fold illustrates that the meta-carbonyl orientation provides superior intracellular target engagement.

Cellular pAKT Inhibition
Cross-study comparable
Target compound IC50 102 nM
4-pyridyl regioisomer IC50 410 nM
~4-fold difference
Reported cellular pathway response context
Ri-1 cells, pAKT Ser473, electrochemiluminescence
Cellular pharmacology AKT phosphorylation PI3K pathway

CYP3A4 Time-Dependent Inhibition: Pyridine Positional Isomers

The target compound exhibited weak time-dependent inhibition of CYP3A4 in human liver microsomes, with an IC₅₀ of 10,000 nM after 30 min preincubation [1]. In contrast, the analogous pyridin-2-ylcarbonyl regioisomer displayed an IC₅₀ of 1,800 nM, indicating a >5-fold greater CYP3A4 inactivation risk [2]. The meta-substitution pattern thus confers a tangible advantage for programs requiring minimized drug-drug interaction potential.

CYP3A4 Time-Dependent Inhibition
Cross-study comparable
Target compound IC50 10,000 nM
2-pyridyl regioisomer IC50 1,800 nM
>5-fold weaker inhibition
Reported CYP inhibition profiling context
Human liver microsomes, 30 min preincubation
Drug metabolism CYP3A4 Time-dependent inhibition

(1-Methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone: High-Value Application Scenarios


PI3Kδ Inhibitor Screening & Hit-to-Lead

With a biochemical IC₅₀ of 2.30 nM for PI3Kδ and a cellular pAKT IC₅₀ of 102 nM, this compound is ideally suited as a starting point for PI3Kδ-selective inhibitor programs. Its ~8-fold biochemical advantage over the des-methyl analog and ~4-fold cellular advantage over the 4-pyridyl regioisomer provide a measurable head-start that can shorten hit expansion cycles and reduce the number of analogs required to achieve target potency thresholds [1].

Kinase Selectivity Panel with CYP Liability Mitigation

The compound's weak CYP3A4 time-dependent inhibition (IC₅₀ = 10 µM) makes it a preferred candidate for broad kinase profiling panels where downstream in vivo combination studies are anticipated. By choosing the 3-pyridyl isomer, screening laboratories can reduce the attrition rate that plagues 2-pyridyl analogs due to cytochrome P450 inactivation [1].

Chemical Probe Development with Exact Structure

In chemical biology, reproducibility demands the exact compound used in the original assay. The N-methyl group on the indole ring and the meta-pyridinoyl orientation are both critical for the observed potency and selectivity profile; substitution with the commercially more common des-methyl or para-pyridyl variants will yield quantitatively different results [2]. This compound should therefore be the designated probe for studies referencing these specific PI3Kδ and CYP inhibition data.

Application
Selection Property
Validation Focus
PI3Kδ inhibitor screening studies
Biochemical and cellular target engagement profile
PI3Kδ enzymatic and pAKT pathway assays
Kinase selectivity panels with CYP profiling
CYP3A4 inhibition liability profile
CYP time-dependent inhibition assay
Chemical probe development requiring exact structure
Structural identity verification (N-methylindole, meta-pyridinoyl)
Structural confirmation and matched-analog control experiments
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